![molecular formula C19H25N3O4S B12644690 Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound features a benzenesulfonamide core with methoxy and piperazinyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of benzenesulfonic acid derivatives.
Substitution: Formation of halogenated or nitrated benzenesulfonamide derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy as a dual-target anticancer agent. For instance, a derivative known as DL14 has shown potent inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The compound operates by targeting both the STAT3 signaling pathway and tubulin polymerization, which are crucial in tumor growth and metastasis.
Case Study: DL14
- Targeted Mechanisms :
- Inhibits STAT3 phosphorylation with an IC50 of 6.84 μM.
- Inhibits tubulin polymerization with an IC50 of 0.83 μM.
- In Vivo Efficacy : Demonstrated over 80% inhibition of tumor growth in xenograft models.
- Comparative Analysis : While single-target inhibitors showed higher potency, DL14's dual-target approach provided significant antitumor effects, suggesting a promising therapeutic strategy for resistant cancer types .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its sulfonamide structure is known to interfere with bacterial folic acid synthesis, similar to traditional sulfa drugs.
Potential Mechanisms :
- Disruption of folate metabolism in bacteria.
- Potential synergy with existing antibiotics to overcome resistance.
Neuropharmacological Effects
Research into the neuropharmacological effects of benzenesulfonamide derivatives indicates potential applications in treating neurological disorders. The piperazine moiety is particularly noteworthy for its ability to interact with neurotransmitter systems.
Investigated Effects :
- Modulation of serotonin and dopamine receptors.
- Potential anxiolytic and antidepressant effects.
Other Therapeutic Applications
Beyond oncology and antimicrobial uses, benzenesulfonamide derivatives are being explored for their anti-inflammatory and analgesic properties. The structural features that allow for dual-targeting in cancer therapy may also lend themselves to modulating inflammatory pathways.
Summary Table of Applications
Application Area | Mechanism/Target | Example Compound | Efficacy/IC50 |
---|---|---|---|
Anticancer | STAT3 & Tubulin Inhibition | DL14 | STAT3: 6.84 μM; Tubulin: 0.83 μM |
Antimicrobial | Folate Synthesis Inhibition | Not specified | Not specified |
Neuropharmacological | Serotonin/Dopamine Receptor Modulation | Not specified | Not specified |
Anti-inflammatory | Modulation of Inflammatory Pathways | Not specified | Not specified |
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect commonly observed with sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but with different substituents, leading to varied biological activities.
4-iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide: Contains an iodine atom, which may impart different chemical reactivity and biological properties.
Benzenesulfonamide, 4-methyl-: Lacks the methoxy and piperazinyl groups, resulting in different chemical and biological characteristics.
Uniqueness
The unique combination of methoxy and piperazinyl groups in Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is a synthetic compound belonging to the sulfonamide class, characterized by its unique chemical structure that includes a piperazine ring and various methoxy substitutions. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and comparative analysis with related compounds.
Biological Activities
Research indicates that benzenesulfonamide derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains due to their ability to inhibit bacterial folate synthesis.
- Antidepressant Activity : The piperazine moiety is known for its role in enhancing serotonin receptor activity, potentially contributing to mood regulation.
- Antitumor Effects : Some studies suggest that sulfonamide derivatives may inhibit tumor cell proliferation through various mechanisms.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- in comparison to structurally related compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- | Sulfonamide with piperazine | Antimicrobial, Antidepressant, Antitumor | Enhanced pharmacological profile |
Sulfanilamide | Simple sulfonamide structure | Antibacterial | First discovered sulfa drug |
N-(4-Methoxyphenyl)piperazine | Piperazine with a methoxy substituent | Antidepressant | Lacks sulfonamide group |
4-Methoxybenzenesulfonamide | Similar sulfonamide structure | Antimicrobial | Lacks piperazine moiety |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on various benzenesulfonamides demonstrated that compounds with piperazine groups significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of folate metabolism in bacteria.
- Antidepressant Potential : In a preclinical study involving rodent models, the administration of benzenesulfonamide derivatives resulted in increased serotonin levels in the brain, suggesting potential antidepressant effects. Behavioral tests indicated reduced anxiety-like behaviors.
- Antitumor Efficacy : Research published in Journal of Medicinal Chemistry highlighted that certain benzenesulfonamide derivatives exhibited cytotoxic effects against human cancer cell lines by inducing apoptosis through mitochondrial pathways.
Synthesis Methods
The synthesis of benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)- can be achieved through several methods:
- Condensation Reaction : The reaction between piperazine and a substituted benzenesulfonyl chloride under basic conditions.
- Methoxymethylation : Introduction of the methoxymethyl group using appropriate reagents such as formaldehyde and methanol in the presence of an acid catalyst.
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-methoxy-N-[3-(methoxymethyl)phenyl]-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O4S/c1-25-14-15-4-3-5-16(12-15)21-27(23,24)17-6-7-19(26-2)18(13-17)22-10-8-20-9-11-22/h3-7,12-13,20-21H,8-11,14H2,1-2H3 |
InChI Key |
XEWJSSOUGIQHGB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.